![molecular formula C15H18ClNO B1382887 (1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride CAS No. 1391553-17-5](/img/structure/B1382887.png)
(1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride
Overview
Description
(1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride, also known as (1R)-1-benzyloxy-3-phenylethanamine hydrochloride, is an organic compound used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and commonly used as a reagent in organic synthesis. It has a wide range of biochemical and physiological effects, making it a useful tool for laboratory experiments.
Scientific Research Applications
Pharmaceutical Synthesis
Benzylamine derivatives are important intermediates in organic synthesis for pharmaceutical products. They can be used to produce active pharmaceutical ingredients, potentially including antituberculosis agents .
Chemical Industry
In the chemical industry, these compounds serve as key intermediates for the synthesis of various chemicals, including crop protection agents .
Paint Industry
As basic components of additives and solvents, benzylamine derivatives play a role in the formulation of products in the paint industry .
Textile Industry
The textile industry may utilize these compounds in dye formulations and as a part of the manufacturing process for textile fibers .
Photocatalytic Applications
Benzylamine derivatives can exhibit photocatalytic activity, which is useful in various chemical reactions and environmental applications .
Catalysis
They are used in catalytic processes such as Rh-catalyzed C–H alkylation with alkenes, showcasing their versatility in organic chemistry transformations .
properties
IUPAC Name |
(1R)-1-(3-phenylmethoxyphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13;/h2-10,12H,11,16H2,1H3;1H/t12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMJUVHGBWUTQK-UTONKHPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OCC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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